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Compound of Interest

Compound Name: 1-(Oxolan-2-yl)propan-2-one

CAS No.: 1073-73-0

Cat. No.: B3045446

Get Quote

1-(Oxolan-2-yl)propan-2-one, also known as 2-acetonyltetrahydrofuran, is a valuable

heterocyclic ketone that serves as a versatile intermediate in the synthesis of more complex

molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its structure,

combining a tetrahydrofuran (THF) ring with a propanone side chain, offers multiple points for

chemical modification. This application note provides a detailed, step-by-step protocol for the

synthesis of 1-(Oxolan-2-yl)propan-2-one via the α-lithiation of tetrahydrofuran and

subsequent reaction with acetone. The described method is designed for research scientists in

organic synthesis and drug development, emphasizing safety, reliability, and a mechanistic

understanding of the process.

The core of this synthesis relies on the deprotonation of THF at the carbon atom adjacent to

the oxygen using a strong organolithium base.[1] This approach generates a highly reactive 2-

lithiotetrahydrofuran intermediate, which then acts as a potent nucleophile. Subsequent

addition to an electrophilic carbonyl carbon, in this case, the ketone of acetone, forms the

desired carbon-carbon bond. While effective, this pathway requires stringent anhydrous and

anaerobic conditions due to the high reactivity and pyrophoric nature of the organolithium

reagents involved.[2][3][4]
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Reaction Scheme and Mechanism
The synthesis proceeds in two primary stages:

Formation of the Nucleophile: Tetrahydrofuran is deprotonated at the α-position by n-

butyllithium (n-BuLi) at low temperatures. This is a classic example of generating a carbanion

adjacent to a heteroatom, which provides some stabilization.

Nucleophilic Addition: The resulting 2-lithiotetrahydrofuran attacks the electrophilic carbonyl

carbon of acetone. A subsequent aqueous workup protonates the intermediate alkoxide to

yield the target product and lithium hydroxide.

It is crucial to maintain a low temperature (typically -78 °C) during the lithiation and addition

steps to prevent a known side reaction: the fragmentation of the lithiated THF intermediate into

ethylene gas and the lithium enolate of acetaldehyde.[1]

Caption: Overall reaction scheme for the synthesis of 1-(Oxolan-2-yl)propan-2-one.
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Reagent/Material Grade Supplier Notes

Tetrahydrofuran (THF) Anhydrous, ≥99.9% Sigma-Aldrich

Inhibitor-free. Must be

freshly distilled from

Na/benzophenone.[5]

n-Butyllithium (n-BuLi) 2.5 M in hexanes Sigma-Aldrich

Pyrophoric reagent.

Handle under inert

gas.[2]

Acetone Anhydrous, ≥99.5% Fisher Chemical
Store over molecular

sieves.

Saturated Ammonium

Chloride (NH₄Cl)
ACS Reagent Grade VWR Chemicals For aqueous workup.

Diethyl Ether (Et₂O) Anhydrous Sigma-Aldrich For extraction.

Magnesium Sulfate

(MgSO₄)
Anhydrous VWR Chemicals

For drying organic

layers.

Silica Gel 60 Å, 230-400 mesh VWR Chemicals
For column

chromatography.

Argon or Nitrogen Gas
High Purity

(≥99.998%)
Local Supplier

For maintaining an

inert atmosphere.

Equipment:

Round-bottom flasks (oven-dried)[6]

Schlenk line or glove box for inert atmosphere operations[2]

Magnetic stirrer and stir bars

Septa and needles for air-free transfers[6]

Low-temperature thermometer

Dry ice/acetone bath (-78 °C)
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Separatory funnel

Rotary evaporator

Glass column for chromatography

Experimental Protocol
PART 1: Safety Precautions
This protocol involves the use of n-butyllithium, a pyrophoric reagent that can ignite

spontaneously on contact with air or moisture.[4] All steps involving this reagent must be

performed under an inert atmosphere (argon or nitrogen) using proper air-free techniques.

Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses, and a face

shield must be worn at all times.[3][6]

Work Area: The reaction must be conducted in a certified chemical fume hood.[2] Keep

combustible materials, including paper towels, away from the reaction setup.[7]

Emergency Preparedness: A Class D fire extinguisher (for combustible metals) or a standard

dry powder (ABC) extinguisher should be readily accessible.[2] Do not use a water-based

extinguisher on an organolithium fire.

Quenching: Never add water directly to n-BuLi. For quenching residual reagent, a less

reactive alcohol like isopropanol should be used for slow, controlled neutralization.

PART 2: Step-by-Step Synthesis
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Reaction Setup

Lithiation & Addition

Workup & Purification

Analysis

Oven-dry all glassware
and assemble hot under Ar/N₂

Add anhydrous THF (100 mL)
to a 250 mL round-bottom flask

Cool flask to -78 °C
(dry ice/acetone bath)

Slowly add n-BuLi (2.5 M, 22 mL)
via syringe over 20 min

Stir at -78 °C for 30 min,
then warm to -25 °C over 1 hour

Re-cool to -78 °C

Add anhydrous acetone (4.4 mL)
dropwise over 15 min

Stir at -78 °C for 1 hour,
then allow to warm to room temp.

Quench reaction with sat. aq.
NH₄Cl (50 mL) at 0 °C

Extract with diethyl ether (3 x 50 mL)

Combine organic layers, wash with brine,
and dry over MgSO₄

Concentrate under reduced pressure

Purify by silica gel column chromatography
(Hexane/Ethyl Acetate gradient)

Obtain final product as a colorless oil

Characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 1-(Oxolan-2-yl)propan-2-one.
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Detailed Procedure:

Apparatus Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a

magnetic stir bar, a low-temperature thermometer, a nitrogen/argon inlet, and a rubber

septum. Oven-dry the glassware and allow it to cool to room temperature under a stream of

inert gas.[6]

Initial Setup: Charge the flask with 100 mL of anhydrous THF. Cool the flask to -78 °C using

a dry ice/acetone bath.

α-Lithiation of THF: While maintaining the internal temperature at -78 °C, slowly add 22 mL

of n-butyllithium (2.5 M in hexanes, 1.1 equivalents) to the stirred THF solution via syringe

over approximately 20 minutes. A pale yellow color may develop.

Causality Insight: The slow addition at low temperature is critical to manage the

exothermic nature of the reaction and to prevent the premature fragmentation of the

lithiated intermediate.[1]

Anion Formation: After the addition is complete, continue stirring at -78 °C for 30 minutes.

Then, remove the cooling bath and allow the mixture to warm to approximately -25 °C over 1

hour. This allows the deprotonation to proceed to completion.

Addition of Electrophile: Re-cool the reaction mixture to -78 °C. Slowly add 4.4 mL of

anhydrous acetone (1.2 equivalents) dropwise via syringe over 15 minutes.

Causality Insight: Adding the acetone at -78 °C ensures that the nucleophilic addition is

favored over potential side reactions, such as the enolization of acetone by the lithiated

THF.[8][9][10]

Reaction Completion: Stir the mixture at -78 °C for an additional hour, then remove the

cooling bath and allow the reaction to gradually warm to room temperature and stir for

another hour.

Quenching: Cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by the slow,

dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl

ether (3 x 50 mL).[11]

Drying and Concentration: Combine the organic layers, wash with 50 mL of brine, and dry

over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under

reduced pressure using a rotary evaporator.

Purification: The resulting crude oil is purified by flash column chromatography on silica gel,

eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 to 80:20) to afford

the pure 1-(Oxolan-2-yl)propan-2-one.

Characterization and Expected Results
The final product should be a colorless to pale yellow oil. The expected yield is typically in the

range of 50-70%.

Analytical Technique
Expected Data for 1-(Oxolan-2-yl)propan-2-

one

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 4.15-4.05 (m, 1H, O-CH-), 3.85-3.70

(m, 2H, -O-CH₂-), 2.70 (dd, J=17.0, 7.5 Hz, 1H,

-CH₂-C=O), 2.55 (dd, J=17.0, 5.0 Hz, 1H, -CH₂-

C=O), 2.15 (s, 3H, -C(=O)-CH₃), 2.00-1.80 (m,

3H, ring -CH₂-), 1.60-1.50 (m, 1H, ring -CH₂-).

¹³C NMR (CDCl₃, 101 MHz)

δ (ppm): 207.5 (C=O), 77.0 (O-CH-), 68.0 (-O-

CH₂-), 51.0 (-CH₂-C=O), 31.0 (ring -CH₂-), 30.0

(-C(=O)-CH₃), 25.5 (ring -CH₂-).

IR Spectroscopy (neat)

ν (cm⁻¹): ~2970, 2860 (C-H stretching), ~1715

(strong, C=O stretching of ketone), ~1080 (C-O

stretching of ether). The strong absorption at

~1715 cm⁻¹ is characteristic of a ketone

carbonyl group.[12][13]

Mass Spectrometry (EI) m/z (%): 128 (M⁺), 85, 71, 43 (base peak).
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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